molecular formula C15H12Cl2N2O B177658 3-[(7-Chloroquinolin-4-yl)amino]phenol hydrochloride CAS No. 154179-39-2

3-[(7-Chloroquinolin-4-yl)amino]phenol hydrochloride

Cat. No. B177658
CAS RN: 154179-39-2
M. Wt: 307.2 g/mol
InChI Key: CFDLXKULBJIEBQ-UHFFFAOYSA-N
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Description

The compound "3-[(7-Chloroquinolin-4-yl)amino]phenol hydrochloride" is a derivative of chloroquine, which is a well-known antimalarial agent. The structure of this compound suggests that it may have similar biological activities, such as antimalarial properties, due to the presence of the 7-chloroquinolin-4-ylamino group.

Synthesis Analysis

The synthesis of related chloroquinoline compounds involves various chemical reactions, including Michael addition of secondary amines to α, β-unsaturated carbonyl compounds, as seen in the synthesis of a novel quinolinone derivative . Similarly, the synthesis of di-Mannich base derivatives of 2-(7'-chloroquinolin-4'-ylamino)phenol involves the condensation of the 4-chloro heterocycle with Mannich base derivatives of 2-aminophenols . These methods could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of chloroquinoline derivatives has been studied using X-ray crystallography, which provides detailed information about the molecular geometry . Density functional theory (DFT) calculations, including conformational analysis and vibrational analysis, are also used to understand the molecular structure and predict spectroscopic properties .

Chemical Reactions Analysis

Chloroquinoline compounds can undergo various chemical reactions, including N-alkylation, as demonstrated in the synthesis of N-alkylated coupling products of 4-amino-7-chloroquinolines . The reactivity of these compounds can be influenced by the presence of different functional groups and substituents, which can affect their chemical behavior and biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroquinoline derivatives can be investigated using theoretical calculations to predict thermodynamic properties . Spectroscopic methods, such as NMR and vibrational spectroscopy, are used to characterize these compounds and confirm their structures . The electronic absorption spectrum can also be predicted and compared with experimental data to understand the electronic properties of these molecules .

Relevant Case Studies

Several chloroquinoline derivatives have been tested for antimalarial activity. Di-Mannich base derivatives of 2-(7'-chloroquinolin-4'-ylamino)phenol have shown activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum in vitro, with some derivatives exhibiting superior activity compared to chloroquine . In vivo tests against Plasmodium vinckei in mice have also revealed strong antimalarial activity . Additionally, other derivatives have demonstrated statistically superior activity to chloroquine and amodiaquine against cultured Plasmodium falciparum .

Scientific Research Applications

Chloroquine and Derivatives: A Pharmacological Overview

Chloroquine and its derivatives, including hydroxychloroquine, have been recognized for their multifaceted pharmacological activities. These compounds exhibit a wide array of biological and therapeutic roles, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, and antimicrobial activities. Their ability to modulate lipid metabolism and glucose homeostasis highlights their potential in managing metabolic disorders such as diabetes, obesity, and cardiovascular diseases. The hepatoprotective effects of chloroquine derivatives further underscore their utility in safeguarding liver health against chemical-induced injuries (Naveed et al., 2018).

Anticancer Repurposing Efforts

Chloroquine-containing compounds have been repurposed for anticancer applications, leveraging their ability to disrupt cancer cell proliferation pathways. The exploration of these compounds as synergistic partners in combination chemotherapy offers a promising avenue for enhancing the efficacy of existing cancer treatments. This repurposing strategy capitalizes on the compounds' biochemical properties, including their action on cellular autophagy and proliferation pathways, to target cancer cells more effectively (Njaria et al., 2015).

Role in Autoimmune Disorders

The immunosuppressive activity of chloroquine and hydroxychloroquine is central to their application in treating autoimmune disorders such as systemic lupus erythematosus and rheumatoid arthritis. By reducing T-cell and B-cell hyperactivity and pro-inflammatory cytokine gene expression, these compounds can significantly mitigate disease progression and flares in autoimmune conditions (Taherian et al., 2013).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-[(7-chloroquinolin-4-yl)amino]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O.ClH/c16-10-4-5-13-14(6-7-17-15(13)8-10)18-11-2-1-3-12(19)9-11;/h1-9,19H,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFDLXKULBJIEBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)NC2=C3C=CC(=CC3=NC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647798
Record name 3-[(7-Chloroquinolin-4-yl)amino]phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

154179-39-2
Record name 3-[(7-Chloroquinolin-4-yl)amino]phenol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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